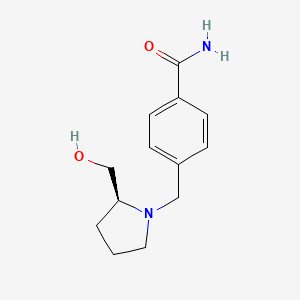
4-Methyl-2-(propan-2-yl)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(propan-2-yl)pentanal can be achieved through several methods. One common approach involves the reaction of 4-methylpentanal with isopropylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyl-2-(propan-2-yl)pentanone. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(propan-2-yl)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of acid catalysts.
Major Products Formed
Oxidation: 4-Methyl-2-(propan-2-yl)pentanoic acid.
Reduction: 4-Methyl-2-(propan-2-yl)pentanol.
Substitution: Corresponding imines or hydrazones.
Applications De Recherche Scientifique
4-Methyl-2-(propan-2-yl)pentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(propan-2-yl)pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpentanal: Similar structure but lacks the isopropyl group.
2-Isopropylpentanal: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-2-pentanol: Similar structure but has a hydroxyl group instead of an aldehyde group.
Uniqueness
4-Methyl-2-(propan-2-yl)pentanal is unique due to the presence of both a methyl and an isopropyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-ylpentanal |
InChI |
InChI=1S/C9H18O/c1-7(2)5-9(6-10)8(3)4/h6-9H,5H2,1-4H3 |
Clé InChI |
KKMKRUNCUTXQPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




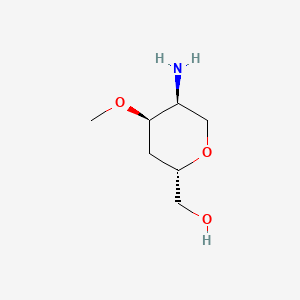
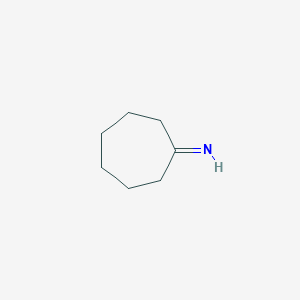

![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)

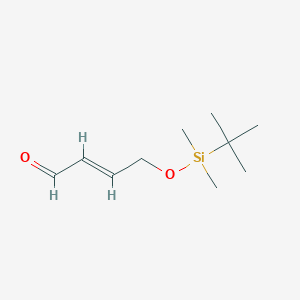
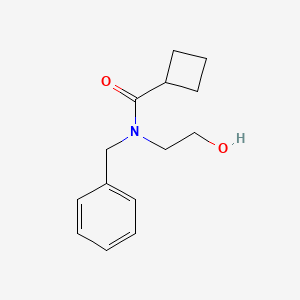
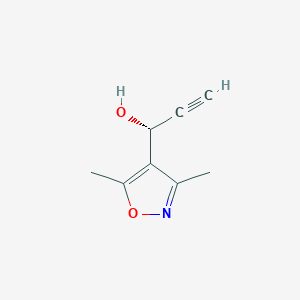

![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)
